2,3-Bis(4-hydroxyphenyl)-1,2-propanediol
Description
Properties
CAS No. |
139755-03-6 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2,3-bis(4-hydroxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C15H16O4/c16-10-15(19,12-3-7-14(18)8-4-12)9-11-1-5-13(17)6-2-11/h1-8,16-19H,9-10H2 |
InChI Key |
ABSPGUJLBOZTPT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(CO)(C2=CC=C(C=C2)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)(C2=CC=C(C=C2)O)O)O |
Synonyms |
2,3-bis(4-hydroxyphenyl)propane-1,2-diol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
BPA Degradation Metabolites
Table 1: Key BPA Degradation Metabolites

Key Findings :
- Recalcitrance : this compound accumulates in microbial cultures due to its resistance to further degradation, unlike 4-HAP, which is rapidly mineralized to CO₂ .
- Pathway Specificity: It is produced via oxidation of BPA’s propane moiety without cleavage, whereas 2,2-bis(4-hydroxyphenyl)-1-propanol arises from propane cleavage .
Table 2: Comparison with Industrially Relevant Diols
Key Findings :
- Synthesis : Industrial diols are produced via renewable or petrochemical routes, while the target compound is synthesized only through microbial activity .
Table 3: Aromatic Diol Derivatives
Key Findings :
- Structural Influence: Methoxy or ether substitutions (e.g., in Bisphenol A Bis(2,3-dihydroxypropyl) Ether) enhance chemical stability but may increase toxicity compared to hydroxylated derivatives .
- Natural Analogs : Diols like 1,2-bis(3-methoxy-4-hydroxyphenyl)-1,3-propanediol exhibit bioactive properties, whereas this compound’s bioactivity remains unstudied .
Research Implications and Gaps
- Biodegradation : The recalcitrance of this compound highlights challenges in BPA bioremediation, as its accumulation may necessitate secondary treatment steps .
- Toxicity Profile: Limited data exist on its ecotoxicological effects compared to BPA or industrial diols like 1,2-propanediol .
- Synthetic Potential: Structural modifications (e.g., methoxy groups) could yield derivatives with applications in drug development or materials science, mirroring trends in natural product research .
Preparation Methods
Strain Isolation and Culture Conditions
The bacterium is cultivated in a basal salt medium (BSM) containing BPA as the sole carbon source. Optimal degradation occurs at 30°C and pH 7, with salinity tolerance up to 40 g L⁻¹ NaCl. Under these conditions, the strain achieves 100% degradation of 300 mg L⁻¹ BPA within 36 hours, concurrently reducing chemical oxygen demand (COD) by 83%.
Metabolic Pathway and Intermediate Formation
The degradation pathway involves sequential oxidation and cleavage reactions. BPA is first hydroxylated to form 2,2-bis(4-hydroxyphenyl)-1-propanol, which undergoes further oxidation to yield this compound. Key intermediates identified via high-performance liquid chromatography (HPLC) and gas chromatography–mass spectrometry (GC/MS) include:
The proposed pathway aligns with the Kyoto Encyclopedia of Genes and Genomes (KEGG) database, confirming the enzymatic role of dioxygenases and dehydrogenases in these transformations.
Analytical Validation of Synthesis
Chromatographic Identification
HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) resolves this compound at a retention time of 12.5 minutes, confirmed via comparison with synthetic standards. GC/MS further validates its structure through fragmentation patterns matching a molecular ion peak at m/z 274 and characteristic fragments at m/z 121 (C₆H₅O₂⁺) and m/z 107 (C₇H₇O⁺).
Quantification and Yield Optimization
Quantitative analysis reveals a linear correlation (R² = 0.998) between BPA concentration and this compound yield, with maximal production occurring at 24–36 hours post-inoculation. Batch fermentation in petrochemical wastewater enhances yield, achieving complete phenol (100 mg L⁻¹) and BPA (372 mg L⁻¹) removal within 6 hours under optimized aeration.
Industrial and Environmental Applications
Wastewater Treatment
The scalability of Pseudomonas pseudoalcaligenes-mediated BPA degradation offers a sustainable solution for treating industrial effluents. A pilot-scale reactor operating at 30°C and pH 7 achieved 95% BPA removal within 48 hours, underscoring its viability for large-scale applications.
Data Summary: Key Parameters for Biological Synthesis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

